

Application Note & Protocol: Large-Scale Synthesis of 4-Iodo-3-methoxybenzoic Acid

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Compound of Interest

Compound Name: 4-Iodo-3-methoxybenzoic acid

Cat. No.: B1319260

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the large-scale synthesis of **4-Iodo-3-methoxybenzoic acid**, a key intermediate in the development of various pharmaceutical compounds. The described method focuses on a reproducible and scalable process, starting from the readily available 3-methoxybenzoic acid.

Introduction

4-Iodo-3-methoxybenzoic acid is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of complex organic molecules with potential therapeutic applications. Its structure, featuring a carboxylic acid, a methoxy group, and an iodine atom, allows for diverse chemical modifications and coupling reactions. This protocol outlines a robust procedure for its synthesis on a large scale, ensuring high purity and yield suitable for drug development pipelines. The synthesis proceeds via the direct electrophilic iodination of 3-methoxybenzoic acid.

Experimental Protocols

Synthesis of 4-Iodo-3-methoxybenzoic Acid via Electrophilic Iodination

This protocol is based on established methodologies for the iodination of activated aromatic rings.

Materials:

- 3-Methoxybenzoic acid
- N-Iodosuccinimide (NIS)
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$)
- Sodium bicarbonate (NaHCO_3)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Methanol
- Deionized water

Equipment:

- Large-scale glass reactor with overhead stirring, temperature control, and addition funnel
- Filtration apparatus (e.g., Buchner funnel)
- Rotary evaporator
- Drying oven

Procedure:

- Reaction Setup: In a clean and dry large-scale glass reactor, charge 3-methoxybenzoic acid and dichloromethane (DCM). Stir the mixture at room temperature until the starting material is fully dissolved.

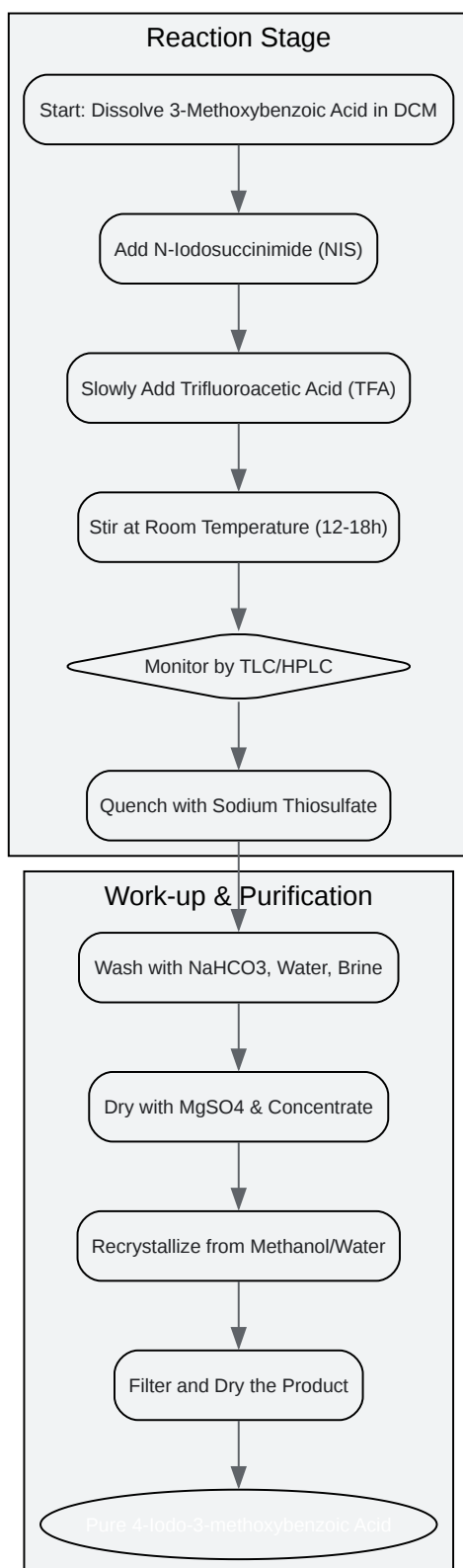
- **Addition of Iodinating Agent:** To the stirred solution, add N-Iodosuccinimide (NIS) portion-wise over a period of 30-60 minutes, maintaining the temperature between 20-25°C.
- **Initiation of Reaction:** Slowly add trifluoroacetic acid (TFA) via an addition funnel over 1-2 hours. An exotherm may be observed; maintain the internal temperature below 35°C using a cooling bath if necessary.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
- **Quenching:** Upon completion, cool the reaction mixture to 10-15°C. Quench the reaction by the slow addition of a 10% aqueous solution of sodium thiosulfate to neutralize any remaining iodine. Stir for 30 minutes.
- **Work-up:** Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, deionized water, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- **Purification by Recrystallization:** Dissolve the crude solid in a minimal amount of hot methanol. Slowly add deionized water until the solution becomes cloudy. Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.
- **Isolation and Drying:** Collect the precipitated crystals by vacuum filtration, wash with a small amount of cold methanol/water (1:1), and dry the solid in a vacuum oven at 50-60°C to a constant weight to yield pure **4-Iodo-3-methoxybenzoic acid**.

Data Presentation

Parameter	Value
Starting Material	3-Methoxybenzoic acid
Reagents	N-Iodosuccinimide, Trifluoroacetic acid
Solvent	Dichloromethane
Molar Ratio (Starting Material:NIS:TFA)	1 : 1.1 : 2
Reaction Temperature	20-35°C
Reaction Time	12-18 hours
Typical Yield	85-95%
Purity (by HPLC)	>98%

Visualizations

Experimental Workflow for the Synthesis of 4-Iodo-3-methoxybenzoic Acid



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